![molecular formula C18H27FN4O2 B4008516 N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4008516.png)

N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide

Übersicht

Beschreibung

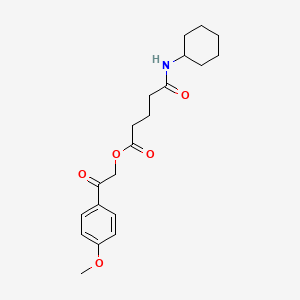

The compound "N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide" is a chemical of interest due to its structural features, which include a piperazine ring, a fluorobenzyl group, and an isopropylethanediamide moiety. Such structures are commonly explored in medicinal chemistry for their potential biological activities and interactions with various receptors in the human body.

Synthesis Analysis

The synthesis of related fluorinated piperazine derivatives typically involves nucleophilic substitution reactions, where a fluoride ion replaces a leaving group in a precursor molecule. An example includes the synthesis of high-affinity ligands for sigma receptors through fluoride displacement on a bismethanesulfonate salt of the precursor compound, leading to high radiochemical and chemical purity products (Kiesewetter & Costa, 1993).

Molecular Structure Analysis

The molecular structure of piperazine-based compounds is critical for their interaction with biological targets. X-ray diffraction studies provide insights into the conformation and crystalline structure, offering a basis for understanding the compound's chemical behavior and interaction mechanisms. For instance, the crystal structure analysis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a related compound, revealed its molecular conformation and intermolecular interactions, which are essential for its biological activities (Kumar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Radiolabeled Antagonists for Neurotransmitter Receptor Studies

This compound has been utilized in the development of radiolabeled antagonists to study neurotransmitter receptors, such as the 5-HT1A receptors, using positron emission tomography (PET). For instance, research conducted by Plenevaux et al. (2000) focused on [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F] p-MPPF), a new 5-HT1A antagonist. This research covered aspects from chemistry and radiochemistry to animal and human PET data, offering insights into serotonergic neurotransmission. The comprehensive study demonstrates the compound's application in understanding the dynamics of neurotransmitter systems in both healthy and diseased states, emphasizing its potential for diagnosing and researching neurological disorders Plenevaux et al., 2000.

Imaging Agents for Neurological Research

The compound's derivatives have been synthesized for use as imaging agents, aiding in the detection and research of neurological diseases. For example, the synthesis of [18F]GBR 12909, a dopamine reuptake inhibitor, highlights the role of such compounds in studying dopamine-related disorders. By providing a high-affinity ligand for sigma receptors, the research by Haka and Kilbourn (1990) contributes to the understanding of dopamine's role in neurological functions and its implications in diseases like Parkinson's and schizophrenia. This demonstrates the compound's value in developing diagnostic tools and studying neurotransmitter pathways Haka & Kilbourn, 1990.

Structural Analyses and Chemical Synthesis

Research on the compound's structural aspects and chemical synthesis offers foundational knowledge for its application in more targeted studies. The crystal structure analysis of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid by Faizi et al. (2016), provides detailed insights into its chemical behavior and potential interactions with biological molecules. Such structural analyses are crucial for designing drugs and imaging agents that target specific receptors or biological pathways, underscoring the importance of these compounds in drug development and molecular biology Faizi et al., 2016.

Eigenschaften

IUPAC Name |

N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN4O2/c1-14(2)21-18(25)17(24)20-7-8-22-9-11-23(12-10-22)13-15-5-3-4-6-16(15)19/h3-6,14H,7-13H2,1-2H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXPUVMUBXGIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B4008433.png)

![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008440.png)

![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B4008471.png)

![10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008497.png)

![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)

![2-{6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,3-benzothiazol-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4008527.png)

![ethyl {3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4008535.png)